N,N-diethyl-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
CAS No.: 898418-11-6
Cat. No.: VC5457691
Molecular Formula: C22H28FN3O4
Molecular Weight: 417.481
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898418-11-6 |
|---|---|
| Molecular Formula | C22H28FN3O4 |
| Molecular Weight | 417.481 |
| IUPAC Name | N,N-diethyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |
| Standard InChI | InChI=1S/C22H28FN3O4/c1-3-25(4-2)22(28)16-30-21-15-29-19(13-20(21)27)14-24-9-11-26(12-10-24)18-7-5-17(23)6-8-18/h5-8,13,15H,3-4,9-12,14,16H2,1-2H3 |
| Standard InChI Key | MBGZUAKUHLFURT-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F |
Introduction
Chemical Architecture and Structural Properties
Molecular Composition and Stereochemical Features
The compound’s IUPAC name systematically describes its topology: a pyran-3-yloxyacetamide backbone linked to a 4-(4-fluorophenyl)piperazin-1-ylmethyl substituent. Key structural elements include:
-
Piperazine ring: A six-membered diamine heterocycle providing conformational flexibility and hydrogen-bonding capacity.
-
4-Fluorophenyl group: An aromatic system with electron-withdrawing fluorine at the para position, influencing electronic distribution and intermolecular interactions.
-
Pyranone moiety: A γ-pyrone structure contributing to the compound’s planar aromatic characteristics and redox activity.
-
Diethylacetamide terminus: A polar but lipophilic group enhancing membrane permeability.
The molecular formula is C~22~H~28~FN~3~O~4~ with a calculated molecular weight of 417.48 g/mol. X-ray crystallographic data for the 2-fluorophenyl analog reveals a dihedral angle of 68.9° between the piperazine and fluorophenyl planes, suggesting significant steric interactions that likely persist in the 4-fluoro isomer.
Physicochemical Profile
Critical physicochemical parameters derived from computational models and experimental analogs include:
| Property | Value | Method/Source |
|---|---|---|
| LogP (octanol-water) | 2.34 ± 0.12 | ACD/Labs v2025.1 |
| Water Solubility | 12.7 mg/L @ 25°C | Ali et al. (2024) |
| pKa | 7.21 (piperazine N-H) | MarvinSketch v23.19 |
| Melting Point | 189-192°C (dec.) | BenchChem Data |
| λ~max~ (UV-Vis) | 274 nm (ε = 12,400 M^-1^cm^-1^) | Spectroscopic Analysis |
The fluorine atom’s para positioning creates distinct electronic effects compared to ortho-substituted analogs, including enhanced dipole moments (calculated μ = 5.23 D vs. 4.87 D for 2-F derivative).
Synthetic Methodologies
Multistep Synthesis Protocol
Industrial-scale production typically employs a four-stage convergent synthesis:
Stage 1: Piperazine Intermediate Preparation
4-(4-Fluorophenyl)piperazine is synthesized via Buchwald-Hartwig amination of 1-fluoro-4-iodobenzene with piperazine under palladium catalysis (Pd(OAc)~2~/Xantphos, 110°C, 18h). Typical yields reach 78% with >99% purity by HPLC.
Stage 2: Pyranone Scaffold Construction
The 4-oxo-4H-pyran-3-ol precursor is generated through Kostanecki acylation of resorcinol derivatives, followed by selective oxidation using Jones reagent (CrO~3~/H~2~SO~4~).
Stage 3: Ether Linkage Formation
Coupling of the pyranol with bromoethylacetamide proceeds via Williamson ether synthesis (K~2~CO~3~, DMF, 80°C), achieving 85% conversion efficiency.
Stage 4: Final Assembly
Mannich reaction between the piperazine intermediate and pyranone-acetamide adduct using formaldehyde in acetic acid yields the target compound (62% isolated yield).
Industrial Optimization Strategies
Recent advances in continuous flow chemistry have improved process efficiency:
-
Microreactor systems reduce reaction times from 18h to 45 minutes for Stage 1
-
Crystallization-free purification via simulated moving bed chromatography increases throughput by 40%
-
Green chemistry metrics: Process mass intensity reduced to 23 kg/kg from 58 kg/kg in batch processes
| Organism | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 2.1 | Lee et al. (2023) |
| Escherichia coli (ESBL) | 8.4 | Ibid. |
| Candida albicans | 16.2 | Ibid. |
Mechanistic studies indicate dual inhibition of DNA gyrase (IC~50~ = 0.78 μM) and β-ketoacyl-ACP synthase (IC~50~ = 1.2 μM). Synergy with β-lactams reduces colistin MICs 8-fold in multidrug-resistant Pseudomonas aeruginosa.
Anticancer Activity
The compound demonstrates selective cytotoxicity across NCI-60 cell lines:
| Cell Line | GI~50~ (nM) | Mechanism |
|---|---|---|
| MCF-7 (breast) | 48 ± 3.1 | PARP-1 inhibition (87% @ 100nM) |
| PC-3 (prostate) | 56 ± 4.2 | Androgen receptor antagonism (K~i~ = 12nM) |
| A549 (lung) | 210 ± 11 | Topoisomerase II poisoning |
In vivo xenograft models show 58% tumor volume reduction in MDA-MB-231 triple-negative breast cancer at 10 mg/kg/dose (q3d × 4).
Structure-Activity Relationship (SAR) Insights
Comparative analysis with halogenated analogs reveals critical pharmacophoric elements:
-
Fluorine position: 4-F substitution improves metabolic stability (t~1/2~ = 4.7h vs. 2.1h for 2-F in rat microsomes)
-
Piperazine methylation: N-methylation decreases CNS penetration (Brain/Plasma ratio 0.03 vs. 0.21)
-
Acetamide substituents: Diethyl groups optimize logD (2.34) vs. dimethyl (1.89) or dibutyl (3.02)
Quantum mechanical calculations (DFT B3LYP/6-311+G**) identify three key hydrogen-bond acceptors (pyranone O4, piperazine N1, acetamide O) essential for target engagement.
Industrial and Regulatory Considerations
Scalability Challenges
Key manufacturing hurdles include:
-
Oxidative degradation: The pyranone moiety undergoes 12% decomposition after 6 months at 25°C
-
Polymorphism: Three crystalline forms identified (Form I: stable, Form II: hygroscopic)
-
Purification costs: Final API requires 7-stage chromatography (COGS $12,500/kg)
Regulatory Status
As of April 2025, the compound remains in preclinical development:
-
FDA: Orphan Drug designation pending for glioblastoma
-
EMA: Classified as Gene Therapy Product due to epigenetic modulation claims
-
PMDA: Acute toxicity studies ongoing (LD~50~ >2000 mg/kg in rats)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume